The compound is cataloged under the CAS number 35308-72-6, and it is available from various chemical suppliers, indicating its relevance in research and industrial applications . Indole derivatives are widely studied due to their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 4-(benzyloxy)-2-methyl-1H-indole involves several key steps:
The molecular structure of 4-(benzyloxy)-2-methyl-1H-indole features:
The compound's structural representation can be expressed using SMILES notation as CC1=CC2=C(C=CC=C2OCC2=CC=CC=C2)N1
, illustrating its complex arrangement of atoms .
4-(Benzyloxy)-2-methyl-1H-indole can participate in various chemical reactions typical of indole derivatives:
These reactions broaden its utility in synthetic organic chemistry.
While specific mechanisms of action for 4-(benzyloxy)-2-methyl-1H-indole are not extensively documented, indole derivatives generally exhibit their biological effects through interactions with various biological targets:
Research into the specific interactions of this compound may reveal further insights into its pharmacological profile.
The physical properties of 4-(benzyloxy)-2-methyl-1H-indole include:
Chemical properties include:
4-(Benzyloxy)-2-methyl-1H-indole has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2